Cas no 957892-26-1 ([6-Chloro-2-methyl-4-(4-methylphenyl)-3-quinolinyl](isopropoxy)acetic acid)

6-Chloro-2-methyl-4-(4-methylphenyl)-3-quinolinyl(isopropoxy)acetic acid is a quinoline-based compound with potential applications in pharmaceutical and agrochemical research. Its structure features a chloro-substituted quinoline core, a methylphenyl group at the 4-position, and an isopropoxyacetic acid moiety, which may contribute to its reactivity and binding properties. This compound is of interest due to its potential as an intermediate in the synthesis of biologically active molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined chemical structure allows for precise modifications, making it a valuable candidate for structure-activity relationship (SAR) studies. The presence of both hydrophobic and polar functional groups enhances its versatility in synthetic applications.
[6-Chloro-2-methyl-4-(4-methylphenyl)-3-quinolinyl](isopropoxy)acetic acid structure
957892-26-1 structure
Product name:[6-Chloro-2-methyl-4-(4-methylphenyl)-3-quinolinyl](isopropoxy)acetic acid
CAS No:957892-26-1
MF:C22H22ClNO3
MW:383.867985248566
CID:4729793
PubChem ID:49768993

[6-Chloro-2-methyl-4-(4-methylphenyl)-3-quinolinyl](isopropoxy)acetic acid Chemical and Physical Properties

Names and Identifiers

    • [6-Chloro-2-methyl-4-(4-methylphenyl)-3-quinolinyl](isopropoxy)acetic acid
    • 3-Quinolineacetic acid, 6-chloro-2-methyl-α-(1-methylethoxy)-4-(4-methylphenyl)-
    • 2-[6-chloro-2-methyl-4-(p-tolyl)-3-quinolyl]-2-isopropoxy-acetic acid
    • 2-(6-chloro-2-methyl-4-(p-tolyl)quinolin-3-yl)-2-isopropoxyacetic acid
    • 957892-26-1
    • Inchi: 1S/C22H22ClNO3/c1-12(2)27-21(22(25)26)19-14(4)24-18-10-9-16(23)11-17(18)20(19)15-7-5-13(3)6-8-15/h5-12,21H,1-4H3,(H,25,26)
    • InChI Key: JRVDNDDXSCEZJI-UHFFFAOYSA-N
    • SMILES: C(C1C(=NC2C=CC(Cl)=CC=2C=1C1C=CC(C)=CC=1)C)(C(=O)O)OC(C)C

Computed Properties

  • Exact Mass: 383.1288213g/mol
  • Monoisotopic Mass: 383.1288213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 506
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.5
  • Topological Polar Surface Area: 59.4Ų

[6-Chloro-2-methyl-4-(4-methylphenyl)-3-quinolinyl](isopropoxy)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C929774-10mg
[6-Chloro-2-methyl-4-(4-methylphenyl)-3-quinolinyl](isopropoxy)acetic acid
957892-26-1 95%
10mg
¥6,177.60 2022-09-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1706884-10mg
2-(6-Chloro-2-methyl-4-(p-tolyl)quinolin-3-yl)-2-isopropoxyacetic acid
957892-26-1 98%
10mg
¥9267.00 2024-04-23

Additional information on [6-Chloro-2-methyl-4-(4-methylphenyl)-3-quinolinyl](isopropoxy)acetic acid

Comprehensive Overview of [6-Chloro-2-methyl-4-(4-methylphenyl)-3-quinolinyl](isopropoxy)acetic acid (CAS No. 957892-26-1)

[6-Chloro-2-methyl-4-(4-methylphenyl)-3-quinolinyl](isopropoxy)acetic acid (CAS No. 957892-26-1) is a specialized quinoline derivative with significant potential in pharmaceutical and biochemical research. This compound, characterized by its unique chloro-methylphenyl-quinoline backbone and isopropoxyacetic acid side chain, has garnered attention for its structural complexity and potential applications. Researchers are increasingly exploring its role in drug discovery, particularly in targeting enzyme inhibition and receptor modulation, aligning with current trends in precision medicine and small-molecule therapeutics.

The molecular structure of CAS No. 957892-26-1 features a 6-chloro-2-methylquinoline core substituted with a 4-methylphenyl group at the 4-position and an isopropoxyacetic acid moiety at the 3-position. This arrangement contributes to its lipophilicity and bioavailability, making it a candidate for oral drug formulations. Recent studies highlight its relevance in inflammatory pathways and metabolic disorders, addressing common search queries like "quinoline-based anti-inflammatory agents" and "small molecules for metabolic disease research."

In the context of green chemistry, [6-Chloro-2-methyl-4-(4-methylphenyl)-3-quinolinyl](isopropoxy)acetic acid has been synthesized using eco-friendly catalysts and solvent-free conditions, reflecting the growing demand for sustainable synthetic methods. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to ensure purity, a topic frequently searched by quality control professionals and pharmaceutical chemists.

The compound's structure-activity relationship (SAR) is a focal point for researchers investigating structure-based drug design. Its chloro and methyl substituents enhance binding affinity to biological targets, while the isopropoxyacetic acid group improves water solubility. These properties align with trending searches like "optimizing quinoline pharmacokinetics" and "improving drug-like properties of heterocycles."

From a commercial perspective, CAS No. 957892-26-1 is available through specialty chemical suppliers with >98% purity, catering to high-throughput screening and medicinal chemistry projects. Its stability under ambient storage conditions and compatibility with automated synthesis platforms make it a practical choice for industrial-scale applications.

Emerging discussions in AI-driven drug discovery often reference quinoline scaffolds like this compound, as they are amenable to machine learning-based property prediction. This synergy between computational chemistry and experimental validation addresses popular queries such as "AI in small-molecule optimization" and "fragment-based drug design."

In summary, [6-Chloro-2-methyl-4-(4-methylphenyl)-3-quinolinyl](isopropoxy)acetic acid represents a versatile tool for modern pharmaceutical R&D. Its balanced physicochemical properties, combined with relevance to hot research areas, position it as a compound of enduring interest in both academic and industrial settings.

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